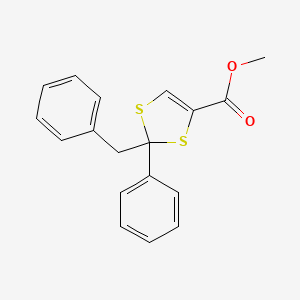
Methyl 2-benzyl-2-phenyl-1,3-dithiole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-benzyl-2-phenyl-1,3-dithiole-4-carboxylate is an organic compound that belongs to the class of dithiole derivatives These compounds are characterized by the presence of a 1,3-dithiole ring, which is a five-membered ring containing two sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-benzyl-2-phenyl-1,3-dithiole-4-carboxylate typically involves the reaction of methyl phenylsulfonyl acetate with benzyl chloride in the presence of a base such as potassium tert-butoxide (t-BuOK) and a phase transfer catalyst like tetrabutylammonium bromide (TBAB). The reaction is carried out under solid-liquid phase transfer conditions without the use of a solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-benzyl-2-phenyl-1,3-dithiole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiole ring to a thiol or disulfide.
Substitution: The benzyl and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions often require catalysts or specific conditions, such as the use of Lewis acids or bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or disulfides.
Scientific Research Applications
Methyl 2-benzyl-2-phenyl-1,3-dithiole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of Methyl 2-benzyl-2-phenyl-1,3-dithiole-4-carboxylate involves its interaction with molecular targets through its dithiole ring and aromatic groups. These interactions can affect various biological pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-benzyl-3-phenyl-2-dithiole-4-carboxylate
- 2-Benzyl-2-(dimethylamino)-4-morpholinobutyrophenone
- Indole derivatives
Uniqueness
Methyl 2-benzyl-2-phenyl-1,3-dithiole-4-carboxylate is unique due to its specific combination of a dithiole ring with benzyl and phenyl groups. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C18H16O2S2 |
|---|---|
Molecular Weight |
328.5 g/mol |
IUPAC Name |
methyl 2-benzyl-2-phenyl-1,3-dithiole-4-carboxylate |
InChI |
InChI=1S/C18H16O2S2/c1-20-17(19)16-13-21-18(22-16,15-10-6-3-7-11-15)12-14-8-4-2-5-9-14/h2-11,13H,12H2,1H3 |
InChI Key |
LLSIZJHNEKXLHW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CSC(S1)(CC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















